molecular formula C256H381N65O76S6 B076950 INSULIN CAS No. 12584-58-6

INSULIN

Cat. No. B076950
CAS RN: 12584-58-6
M. Wt: 5778 g/mol
InChI Key: NOESYZHRGYRDHS-ZYCCASTOSA-N
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Description

Synthesis Analysis

Insulin synthesis is predominantly regulated by changes in plasma glucose concentration, with this compound genes showing regulation of expression through recombinant DNA techniques. Studies have shown that this compound biosynthesis involves a complex process starting with the transcription of this compound genes, followed by the translation of mRNA to prothis compound, which is then converted into active this compound through post-translational modifications. This process is tightly regulated to ensure appropriate this compound levels in response to physiological needs (Permutt et al., 1981).

Molecular Structure Analysis

This compound's three-dimensional structure has been elucidated through advanced techniques like single-particle cryo-electron microscopy, providing insights into its interaction with the this compound receptor. This compound consists of two polypeptide chains, A and B, linked by disulfide bonds. Its structure is critical for its interaction with the this compound receptor, triggering downstream signaling pathways that regulate glucose uptake by cells. The detailed understanding of this compound-receptor interactions has paved the way for developing this compound analogs with improved therapeutic properties (Lawrence, 2021).

Scientific Research Applications

  • Islet Transplantation : Islet transplantation has emerged as a promising strategy for treating diabetes. This approach involves transplanting insulin-producing tissue to replace the endocrine pancreas, offering a potential solution for diabetes management beyond this compound therapy (Ricordi, 2003).

  • This compound Action and Resistance : Understanding the mechanisms of this compound action and this compound resistance is crucial for developing therapies for type 2 diabetes. Research has delved into the physiological and pathophysiological aspects, focusing on this compound's effects on key target tissues like muscle, liver, and adipose tissue (Petersen & Shulman, 2018).

  • Non-Diabetic Clinical Applications : this compound has diverse applications beyond diabetes management. These include wound healing, cardioprotection, testing hypothalamo-pituitary-adrenal axis functioning, and even in cancer treatment (Benni & Patil, 2016).

  • This compound Formulation and Delivery : Since its discovery, this compound has stimulated research in protein drug formulation and delivery. The quest for an ideal delivery method continues, aiming for safety, efficacy, and patient acceptability (Brange & Langkjaer, 1997).

  • This compound Synthesis Research : Advances in understanding this compound synthesis have implications in both health and disease. Despite progress, certain aspects of this compound production remain to be fully understood (Vasiljević et al., 2020).

  • This compound in Space Program Research : NASA's Space Program contributes to diabetes-related research, including noninvasive blood glucose estimation and this compound structure analysis for better understanding its interactions (Pellis, 1999).

  • This compound and Diabetes Therapy : The role of this compound in diabetes therapy, including its past, present, and future, has been a focus of research, especially regarding its introduction timing and its combination with other drugs in type 2 diabetes (Rotella et al., 2013).

Mechanism of Action

Target of Action

Insulin, a peptide hormone produced by beta cells of the pancreatic islets, primarily targets the liver, fat cells, and skeletal muscle . It binds to the this compound receptor, a heterotetrameric receptor on the cell membrane of the target cells . These this compound receptors are membrane glycoproteins composed of two separate this compound-binding (alpha-subunits) and two signal transduction (beta-subunits) domains .

Mode of Action

The binding of this compound to the receptor results in a conformational change of the alpha-subunits that enables adenosine triphosphate (ATP) binding to the beta-subunit’s intracellular domain . ATP binding leads to activation of a tyrosine kinase in the beta-subunit that autophosphorylates the receptor . The phosphorylated receptor in turn phosphorylates other protein substrates beginning with this compound receptor substrate (IRS) 1 and 2 . This interaction promotes glucose and amino acid uptake into muscle and adipose tissues .

Biochemical Pathways

The this compound signal is propagated through a phosphorylation network involving other intracellular substances . This compound acts as a powerful regulator of metabolic function . It increases the uptake of glucose into fat and muscle cells and reduces the synthesis of glucose in the liver . This pathway is also influenced by fed versus fasting states, stress levels, and a variety of other hormones .

Pharmacokinetics

The pharmacokinetics of this compound comprise the absorption process, the distribution including binding to circulating this compound antibodies, if present, and to this compound receptors, and its ultimate degradation and excretion . The distribution and metabolism of absorbed this compound follow that of endogenous this compound . High glucose promotes this compound production while low glucose levels lead to lower production .

Result of Action

This compound enhances glucose uptake and metabolism in the cells, thereby reducing blood sugar . It regulates the metabolism of carbohydrates, fats, and protein by promoting the absorption of glucose from the blood into cells of the liver, fat, and skeletal muscles . In these tissues, the absorbed glucose is converted into either glycogen, via glycogenesis, or fats (triglycerides), via lipogenesis .

Action Environment

The brain is an this compound-sensitive tissue . This compound signaling plays a key role in different brain cell types . It modulates neuronal and glial function, resulting in changes in mood, cognition, and behavior . Dysfunction in brain this compound signaling underlies comorbidity of Type 2 Diabetes (T2D) and disorders such as depression and Alzheimer’s disease .

Safety and Hazards

Insulins are high-risk medicines with a high incidence of medication error and related harm when used incorrectly . There is a risk of fatal hypoglycemic events should an individual inadvertently take the wrong dose, formulation or brand of insulin .

Future Directions

Future challenges in closed-loop technology include the development of fully closed-loop systems that do not require user input for meal announcements or carbohydrate counting . Another evolving avenue in research is the addition of glucagon to mitigate the risk of hypoglycemia and allow more aggressive insulin dosing .

  • "A century past the discovery of this compound: global progress and challenges for type 1 diabetes among children and adolescents in low-income and middle-income countries" .
  • "The Centenary of the Discovery of this compound: An Update on the Quest for Oral Delivery" .
  • "this compound gets an upgrade" .
  • "Mapping the landscape of research on this compound resistance: a …" .
  • "Trends in this compound Prescribing for Patients With Diabetes During the …" .

properties

IUPAC Name

(4S)-4-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[[(1S)-3-amino-1-carboxy-3-oxopropyl]carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-[(2S)-butan-2-yl]-24,56-bis(2-carboxyethyl)-83-[(1R)-1-hydroxyethyl]-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-5-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-6-amino-1-[[(1S)-1-carboxyethyl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C256H381N65O76S6/c1-29-131(23)205(313-193(337)104-258)251(391)317-204(130(21)22)247(387)288-159(75-82-200(347)348)217(357)282-156(71-78-189(262)333)221(361)308-183-116-401-402-117-184-242(382)305-178(111-323)239(379)294-162(88-123(7)8)224(364)295-168(95-140-53-61-146(327)62-54-140)227(367)283-154(69-76-187(260)331)218(358)290-161(87-122(5)6)222(362)285-158(74-81-199(345)346)220(360)302-174(101-190(263)334)234(374)298-170(97-142-57-65-148(329)66-58-142)230(370)309-182(241(381)304-176(255(396)397)103-192(265)336)115-400-399-114-181(213(353)272-107-194(338)278-153(72-79-197(341)342)216(356)281-151(51-42-84-270-256(266)267)211(351)271-108-195(339)279-166(93-138-46-36-32-37-47-138)226(366)297-167(94-139-48-38-33-39-49-139)229(369)299-171(98-143-59-67-149(330)68-60-143)237(377)320-208(136(28)326)253(393)321-85-43-52-186(321)245(385)286-152(50-40-41-83-257)214(354)277-134(26)254(394)395)311-249(389)203(129(19)20)316-235(375)164(90-125(11)12)292-228(368)169(96-141-55-63-147(328)64-56-141)296-223(363)160(86-121(3)4)289-209(349)133(25)276-215(355)157(73-80-198(343)344)287-246(386)202(128(17)18)315-236(376)165(91-126(13)14)293-232(372)173(100-145-106-269-120-275-145)301-238(378)177(110-322)280-196(340)109-273-212(352)180(113-398-403-118-185(310-243(183)383)244(384)319-207(135(27)325)252(392)306-179(112-324)240(380)318-206(132(24)30-2)250(390)312-184)307-225(365)163(89-124(9)10)291-231(371)172(99-144-105-268-119-274-144)300-219(359)155(70-77-188(261)332)284-233(373)175(102-191(264)335)303-248(388)201(127(15)16)314-210(350)150(259)92-137-44-34-31-35-45-137/h31-39,44-49,53-68,105-106,119-136,150-186,201-208,322-330H,29-30,40-43,50-52,69-104,107-118,257-259H2,1-28H3,(H2,260,331)(H2,261,332)(H2,262,333)(H2,263,334)(H2,264,335)(H2,265,336)(H,268,274)(H,269,275)(H,271,351)(H,272,353)(H,273,352)(H,276,355)(H,277,354)(H,278,338)(H,279,339)(H,280,340)(H,281,356)(H,282,357)(H,283,367)(H,284,373)(H,285,362)(H,286,385)(H,287,386)(H,288,387)(H,289,349)(H,290,358)(H,291,371)(H,292,368)(H,293,372)(H,294,379)(H,295,364)(H,296,363)(H,297,366)(H,298,374)(H,299,369)(H,300,359)(H,301,378)(H,302,360)(H,303,388)(H,304,381)(H,305,382)(H,306,392)(H,307,365)(H,308,361)(H,309,370)(H,310,383)(H,311,389)(H,312,390)(H,313,337)(H,314,350)(H,315,376)(H,316,375)(H,317,391)(H,318,380)(H,319,384)(H,320,377)(H,341,342)(H,343,344)(H,345,346)(H,347,348)(H,394,395)(H,396,397)(H4,266,267,270)/t131-,132-,133-,134-,135+,136+,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,201-,202-,203-,204-,205-,206-,207-,208-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOESYZHRGYRDHS-ZYCCASTOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)NC(CC(=O)N)C(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(C(C)O)C(=O)N8CCCC8C(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CN=CN2)CO)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)N)C(=O)NC(C(=O)NC(C(=O)N1)CO)C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC(=O)N)C(=O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N8CCC[C@H]8C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CN=CN2)CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CO)[C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C256H381N65O76S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60154957
Record name Insulin, neutral
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60154957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

5778 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

12584-58-6
Record name Insulin, neutral
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60154957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

A: Insulin exerts its effects by binding to the this compound receptor (IR), a transmembrane receptor tyrosine kinase [, , , , ]. This binding triggers a cascade of intracellular signaling events, primarily through two pathways: the IRS/PI3K/Akt pathway and the Grb/Shc/MAPK pathway [].

ANone: this compound is a peptide hormone composed of two chains, A and B, linked by disulfide bonds.

    ANone: This information is not covered in the provided research papers. The focus of the papers is on the biological activity and mechanisms of this compound, not its material properties.

    ANone: this compound itself is not a catalyst. It is a hormone that regulates metabolic processes. It does not directly catalyze chemical reactions.

    A: Computational chemistry plays a crucial role in understanding this compound-receptor interactions and designing this compound analogs. Molecular dynamics (MD) simulations have been used to study the binding modes and interactions of this compound and its analogs with the this compound receptor and the this compound-like growth factor-1 receptor (IGF-1R) []. These simulations provide insights into the structural determinants of binding affinity and selectivity.

    ANone: The structure-activity relationship of this compound is complex and has been extensively studied. Modifications at various positions within the this compound molecule can significantly alter its binding affinity, duration of action, and selectivity for IR and IGF-1R.

    ANone: Safety, health, and environmental (SHE) regulations are paramount in all stages of drug research and development, including this compound. These regulations ensure the well-being of researchers, the quality of the product, and the protection of the environment.

    A: While the provided papers primarily focus on the mechanism of action and effects of this compound, they do provide some insights into its pharmacokinetic (PK) properties. For example, this compound lispro, a rapid-acting this compound analog, exhibits faster absorption and a shorter duration of action compared to regular human this compound [, ]. This difference in PK profile allows for better postprandial glucose control.

    ANone: Numerous studies have demonstrated the efficacy of this compound in both in vitro and in vivo settings.

    • Cell-based assays: Studies using rat hepatoma cells (H4IIE) have demonstrated that this compound stimulates DNA synthesis and cell growth, effects that are enhanced by this compound sensitizers like pioglitazone [].
    • Animal models: Research using Zucker obese (ZO) rats, a model of obesity and this compound resistance, has shown that chronic hyperinsulinemia impairs this compound signaling in the heart and downregulates uncoupling protein 3 (UCP3) expression []. This finding suggests a link between this compound resistance, mitochondrial dysfunction, and heart disease.
    • Clinical trials: The Action in Diabetes and Vascular Disease: Preterax and Diamicron MR Controlled Evaluation (ADVANCE) trial demonstrated that intensive glucose control with this compound glargine in patients with type 2 diabetes significantly reduced the risk of microvascular complications [].

    ANone: this compound resistance is a complex metabolic disorder characterized by impaired this compound action in target tissues. Several mechanisms contribute to this compound resistance, including:

    • Impaired this compound signaling: Elevated levels of glucose, free fatty acids, and inflammatory cytokines can disrupt this compound signaling pathways, primarily by inhibiting the IRS/PI3K/Akt pathway, leading to reduced glucose uptake and other metabolic derangements [].
    • Reduced this compound receptor expression: Chronic hyperinsulinemia can lead to downregulation of this compound receptors, further contributing to this compound resistance [].

    ANone: While not extensively discussed in the provided papers, research on novel this compound delivery systems is ongoing. These strategies aim to improve patient compliance, achieve better glycemic control, and minimize side effects. Examples include:

      ANone: Several biomarkers are being investigated to predict the efficacy of this compound therapy, monitor treatment response, and identify potential adverse effects. Some examples include:

      • Autoantibodies: The presence of autoantibodies against this compound, this compound receptors, or pancreatic beta-cells can indicate an autoimmune response and potential risk for type 1 diabetes [].

      ANone: A variety of analytical methods are employed in this compound research, including:

      • Radioimmunoassay (RIA): A highly sensitive technique used to quantify this compound levels in biological samples [, ].
      • Enzyme-linked immunosorbent assay (ELISA): A widely used method to measure this compound concentrations [, ].
      • High-performance liquid chromatography (HPLC): A versatile technique used to separate, identify, and quantify this compound and its analogs [].

      ANone: The provided research papers do not focus on the environmental impact of this compound.

      ANone: The provided research papers do not focus on this aspect of this compound.

      ANone: Stringent quality control and assurance measures are in place throughout the development, manufacturing, and distribution of this compound to guarantee its safety, efficacy, and consistency.

      A: this compound has the potential to elicit an immune response, particularly in individuals with type 1 diabetes who develop autoantibodies against this compound []. This immune response can impact the efficacy of this compound therapy. Research suggests that this compound analogs may have different immunogenic profiles compared to human this compound [].

      ANone: Information on drug-transporter interactions is not provided in the research papers.

      ANone: The research papers do not provide details on this aspect of this compound.

      ANone: The research papers focus primarily on this compound and do not delve into alternative treatments for diabetes.

      ANone: The research papers do not provide information on this compound recycling and waste management.

      ANone: this compound research benefits from a robust infrastructure and numerous resources, including:

      • Imaging techniques: Advanced imaging techniques, such as positron emission tomography (PET) and magnetic resonance imaging (MRI), allow for non-invasive visualization of pancreatic beta-cells and insulinomas [].

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